3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine
Description
Properties
Molecular Formula |
C12H20N2S |
|---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
3-(6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H20N2S/c1-2-9-5-6-10-11(8-9)15-12(14-10)4-3-7-13/h9H,2-8,13H2,1H3 |
InChI Key |
VMXDKYBZAQOKLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=N2)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Fusing with Benzene Ring: The thiazole ring is then fused with a benzene ring through a series of condensation reactions.
Introduction of the Ethyl Group: The ethyl group is introduced at the 6th position of the benzothiazole ring via alkylation reactions.
Attachment of the Propan-1-amine Group: The final step involves the attachment of the propan-1-amine group to the thiazole ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Functional Groups : The primary amine in the target compound contrasts with urea or hydrazone groups in analogues (e.g., ), suggesting divergent biological targets (e.g., GPCRs vs. enzymes like ureases) .
Analogues with Alternative Bicyclic Scaffolds
Table 2: Comparison with Non-Thiazole Heterocycles
Key Observations :
- Biological Relevance : The discontinued status of the target compound () contrasts with active research on indazole- and imidazole-based derivatives, which are explored for anticancer and anti-inflammatory applications .
Biological Activity
3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings from diverse sources.
Chemical Structure and Properties
The compound belongs to the class of tetrahydrobenzo[d]thiazole derivatives. Its molecular formula is , and it features a thiazole ring fused with a saturated benzo ring, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antidiabetic Activity : Studies have shown that thiazole derivatives can enhance glucose uptake and improve insulin sensitivity in models of diabetes. The mechanism often involves activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose homeostasis and lipid metabolism .
- Anticancer Properties : Some thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism includes modulation of apoptosis pathways and inhibition of cancer cell proliferation through PPARγ pathways .
- Neuroprotective Effects : Certain studies suggest that these compounds may have neuroprotective effects, potentially beneficial in neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- PPAR Activation : As a PPARγ agonist, this compound enhances the transcription of genes involved in glucose and lipid metabolism. The activation leads to increased adiponectin levels and improved insulin sensitivity .
- Inhibition of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines (e.g., TNF-α), which are often elevated in diabetic conditions .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidiabetic | PPARγ activation leading to enhanced insulin sensitivity | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress |
Case Study: Antidiabetic Activity
In a study examining the effects of similar thiazole derivatives on diabetic models, it was found that these compounds significantly reduced blood glucose levels compared to control groups. The study highlighted the importance of structural modifications in enhancing PPARγ activity and subsequent glucose uptake in adipocytes .
Case Study: Anticancer Potential
A recent investigation into the cytotoxic effects of tetrahydrobenzo[d]thiazole derivatives revealed that several compounds induced apoptosis in squamous carcinoma cells via the PPARγ pathway. The results indicated that these compounds could be promising candidates for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine, and how can purity be maximized?
- Methodology : Multi-step organic synthesis is typically employed. For example:
- Cyclization of thiourea derivatives with α-chloro ketones under acidic conditions to form the tetrahydrobenzo[d]thiazole core .
- Subsequent functionalization via nucleophilic substitution or reductive amination to introduce the propan-1-amine chain .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., ethyl group at position 6) and amine proton environment .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₉N₂S) .
- Computational Analysis : Density Functional Theory (DFT) to predict electron distribution and reactive sites (e.g., amine group nucleophilicity) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for tetrahydrobenzothiazole derivatives?
- Case Study : Discrepancies in IC₅₀ values for similar compounds (e.g., 6-methyl vs. 6-ethyl derivatives) may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Solubility Issues : Use of DMSO vs. aqueous buffers affecting compound bioavailability .
- Resolution : Standardize assay protocols (e.g., NIH/NCATS guidelines) and validate results using orthogonal methods (e.g., SPR for binding affinity) .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for CNS targets?
- SAR Insights :
- Tetrahydrobenzothiazole Core : Saturation enhances blood-brain barrier (BBB) penetration compared to aromatic benzothiazoles .
- Ethyl Group : Position 6 substitution (vs. methyl) improves metabolic stability in liver microsome assays .
- Propan-1-Amine Chain : Length and flexibility influence dopamine receptor subtype selectivity (e.g., D2 vs. D3) .
Q. What computational tools predict the pharmacokinetic profile of this compound?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
